Bicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
Bicyclo[2.2.1]heptane-1-carboxamide is a compound with a unique bicyclic structure, often referred to as a norbornane derivative. This compound is characterized by its rigid, three-dimensional framework, which imparts distinct chemical and physical properties. The bicyclo[2.2.1]heptane scaffold is a privileged structure in organic chemistry, found in various natural products and synthetic compounds with significant biological activity .
Mechanism of Action
Mode of Action
The mode of action of Bicyclo[22It is known that the compound is synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the rapid creation of a wide range of Bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[221]heptane-1-carboxamide can be synthesized through several methodsThis reaction typically involves the reaction of a diene with a dienophile under mild conditions to form the bicyclic structure . Another method involves the hydrogenation of norbornene derivatives, followed by functional group transformations to introduce the carboxamide moiety .
Industrial Production Methods
In an industrial setting, the production of bicyclo[2.2.1]heptane-1-carboxamide may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The rigid bicyclic structure allows for selective substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the bicyclic structure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
Bicyclo[2.2.1]heptane-1-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Sordarins: A class of antifungal agents that contain the bicyclo[2.2.1]heptane scaffold.
α-Santalol and β-Santalol: Components of sandalwood oil with notable biological activities.
Uniqueness
Bicyclo[2.2.1]heptane-1-carboxamide stands out due to its carboxamide functional group, which imparts unique chemical reactivity and potential biological activity. The combination of the rigid bicyclic structure and the versatile carboxamide group makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJTXFAFHGMXLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353029 | |
Record name | bicyclo[2.2.1]heptane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69095-03-0 | |
Record name | bicyclo[2.2.1]heptane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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